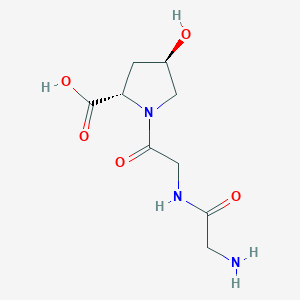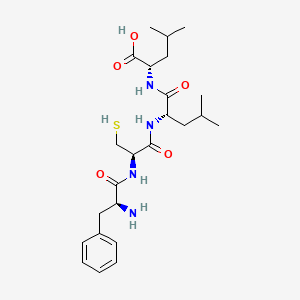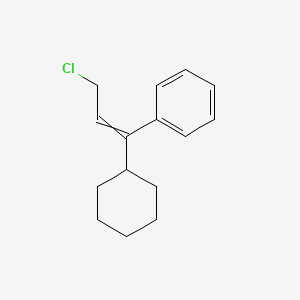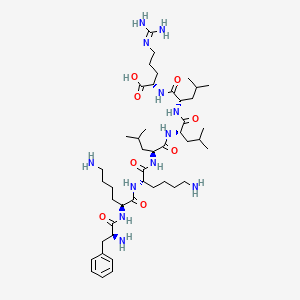
1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one is an organic compound with a complex structure that includes a cyclohexyl group, a hydroxy group, and a phenyl group attached to an azetidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidinone ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one involves its interaction with specific molecular targets. The hydroxy and phenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one: shares similarities with other azetidinone derivatives, such as:
Uniqueness
The presence of the cyclohexyl group and the specific arrangement of functional groups make this compound unique
特性
CAS番号 |
918302-40-6 |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC名 |
1-cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C17H23NO2/c1-16(2)17(20,13-9-5-3-6-10-13)15(19)18(16)14-11-7-4-8-12-14/h3,5-6,9-10,14,20H,4,7-8,11-12H2,1-2H3 |
InChIキー |
MJPVEPHMTRIGCL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(=O)N1C2CCCCC2)(C3=CC=CC=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B12608665.png)
![2,2'-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B12608669.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608677.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
![4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile](/img/structure/B12608696.png)

![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
methanone](/img/structure/B12608714.png)

![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)

